Methyl 3-[(6-methylquinazolin-4-yl)amino]benzoate
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Overview
Description
Methyl 3-[(6-methylquinazolin-4-yl)amino]benzoate is an organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its complex structure, which includes a quinazoline ring system and a benzoate ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(6-methylquinazolin-4-yl)amino]benzoate typically involves the reaction of 6-methylquinazolin-4-amine with methyl 3-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact and improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(6-methylquinazolin-4-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group or the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinazolinone and benzoate derivatives.
Scientific Research Applications
Methyl 3-[(6-methylquinazolin-4-yl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-[(6-methylquinazolin-4-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring system can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound can interfere with cellular pathways, leading to the disruption of cellular processes and the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-methylquinazolin-4-one
- 3-Methylquinazolinone derivatives
- Quinazolin-4-one derivatives
Uniqueness
Methyl 3-[(6-methylquinazolin-4-yl)amino]benzoate is unique due to its specific structural features, such as the presence of both a quinazoline ring and a benzoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H15N3O2 |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
methyl 3-[(6-methylquinazolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C17H15N3O2/c1-11-6-7-15-14(8-11)16(19-10-18-15)20-13-5-3-4-12(9-13)17(21)22-2/h3-10H,1-2H3,(H,18,19,20) |
InChI Key |
YJEQJJSUJVLTFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC3=CC=CC(=C3)C(=O)OC |
Origin of Product |
United States |
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